![molecular formula C16H21N5O5 B1681368 1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid CAS No. 24769-58-2](/img/structure/B1681368.png)
1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
Thyrotropin-releasing hormone free acid, auch bekannt als TRH-OH, ist ein physiologischer Metabolit des Thyrotropin-releasing hormones. Thyrotropin-releasing hormone ist ein Tripeptidhormon, das eine entscheidende Rolle bei der Regulation der Hypothalamus-Hypophysen-Schilddrüsen-Achse spielt. Es ist in erster Linie an der Synthese und Freisetzung von Thyreoideastimulierendem Hormon und Prolaktin aus der Hypophyse beteiligt .
Vorbereitungsmethoden
Thyrotropin-releasing hormone free acid kann enzymatisch aus Thyrotropin-releasing hormone in Plasma und Hirngewebe abgebaut werden. Der Abbauprozess beinhaltet die Spaltung der C-terminalen Amidgruppe durch eine spezifische Prolin-Endopeptidase, was zur Bildung von Thyrotropin-releasing hormone free acid führt .
Analyse Chemischer Reaktionen
Thyrotropin-releasing hormone free acid unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Obwohl spezifische Reduktionsreaktionen weniger häufig sind, ermöglicht die Struktur der Verbindung eine potentielle Reduktion unter bestimmten Bedingungen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung ihrer funktionellen Gruppen unter geeigneten Bedingungen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Hydroxylradikale für die Oxidation und spezifische Enzyme für den Abbau. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten, die in biologischen Systemen weiterverarbeitet werden .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The pharmacological applications of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives of imidazole and pyrrolidine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the oxopyrrolidine group may enhance these effects by improving bioavailability and target specificity .
Antimicrobial Properties
Compounds containing imidazole rings are known for their antimicrobial activities. Research has demonstrated that derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural configuration of 1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid may provide similar antimicrobial efficacy due to its ability to disrupt microbial membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has been widely documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes may contribute to its anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory disorders .
Neuroprotective Effects
There is emerging evidence that compounds with imidazole and pyrrolidine structures can exert neuroprotective effects. This may be particularly relevant for neurodegenerative diseases where oxidative stress plays a crucial role. The antioxidant properties associated with these compounds could mitigate neuronal damage .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of imidazole-containing compounds on various cancer cell lines, demonstrating significant inhibition of cell growth in a dose-dependent manner .
- Antimicrobial Research : Another research focused on the synthesis of new pyrrolidine derivatives, revealing potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance antimicrobial efficacy .
- Inflammation Model : In vivo studies using animal models showed that imidazole derivatives reduced inflammation markers significantly compared to controls, indicating potential therapeutic uses in inflammatory diseases .
Wirkmechanismus
Thyrotropin-releasing hormone free acid exerts its effects by interacting with specific receptors in the brain and peripheral tissues. It primarily targets the thyrotropin-releasing hormone receptor, a class A G protein-coupled receptor. Upon binding to the receptor, the compound activates the Gαq/G11 protein, leading to the production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions. This signaling pathway is crucial for the regulation of thyroid-stimulating hormone and prolactin release .
Vergleich Mit ähnlichen Verbindungen
Thyrotropin-releasing hormone free acid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Thyrotropin-releasing hormone: Die Stammverbindung, von der Thyrotropin-releasing hormone free acid abgeleitet ist.
Taltirelin: Ein Analogon des Thyrotropin-releasing hormones mit verbesserter Aktivität des Zentralnervensystems und pharmakologischen Eigenschaften.
Thyrotropin-releasing hormone free acid ist einzigartig aufgrund seiner Stabilität und spezifischen Interaktionen mit Thyrotropin-releasing hormone-Rezeptoren, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht.
Biologische Aktivität
1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid, also known by its CAS number 32159-22-1, is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 266.25 g/mol. It features an imidazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit notable anticancer properties. The evaluation of the compound's effectiveness against A549 human lung adenocarcinoma cells revealed a structure-dependent activity pattern. For instance, compounds with free amino groups showed more potent anticancer effects compared to those with acetylamino fragments. In particular, the compound under study exhibited significant cytotoxicity towards both cancerous and non-cancerous cells, suggesting a need for further optimization to enhance selectivity for cancer cells .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
Compound | IC50 (µM) | Cell Line | Remarks |
---|---|---|---|
15 | 66 | A549 | More potent than control (cisplatin) |
20 | 40 | A549 | High activity with low toxicity to HSAEC |
21 | 30 | A549 | Best performance among tested derivatives |
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising activity against these resistant strains, highlighting their potential as therapeutic agents in combating antibiotic resistance .
Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens
Pathogen | MIC (µg/mL) | Compound Tested |
---|---|---|
Staphylococcus aureus | <16 | 21 |
Escherichia coli | <32 | 20 |
Klebsiella pneumoniae | <64 | 15 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazole and pyrrolidine components significantly influence biological activity. For instance, the presence of specific substituents on the imidazole ring enhances anticancer potency while maintaining low toxicity in non-cancerous cells. Conversely, alterations that reduce solubility or increase steric hindrance tend to diminish efficacy .
Case Studies
In one notable study, derivatives similar to the compound were tested for their cytotoxic effects on various cancer cell lines. The findings suggested that compounds with a hydrazone moiety displayed enhanced cytotoxicity compared to their counterparts lacking this feature. This underscores the importance of functional group positioning in optimizing drug design .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYONPBTNRIEBA-SRVKXCTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-58-2 | |
Record name | Acid-TRH | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24769-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.